![molecular formula C12H25NO B1422781 2-(1-Pentylpiperidin-4-yl)ethan-1-ol CAS No. 141430-43-5](/img/structure/B1422781.png)
2-(1-Pentylpiperidin-4-yl)ethan-1-ol
Overview
Description
2-(1-Pentylpiperidin-4-yl)ethan-1-ol (2-PPE) is a synthetic organic compound with a variety of applications in the medical, pharmaceutical, and industrial fields. It is a member of the piperidine family of compounds and is a white crystalline solid with a melting point of 89-91°C. 2-PPE is used as a raw material for the synthesis of various drugs, including the opioid analgesic fentanyl, and as a reagent for organic synthesis. It is also used as a catalyst for polymerization reactions and as a stabilizer for pharmaceuticals.
Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase (sEH)
2-(1-Pentylpiperidin-4-yl)ethan-1-ol: has been studied for its potential to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are endogenous anti-inflammatory mediators, and their stabilization through sEH inhibition could be beneficial for treating pain and inflammatory diseases .
Anti-Inflammatory Activity
Due to its role as an sEH inhibitor, this compound may exhibit anti-inflammatory properties. It could potentially be more effective than traditional sEH inhibitors like TPPU, offering a new avenue for the development of anti-inflammatory drugs .
Mechanism of Action
Target of Action
The primary target of 2-(1-Pentylpiperidin-4-yl)ethan-1-ol is Glutaminase 1 (GLS1) . GLS1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a process that is essential for various biochemical pathways .
Mode of Action
2-(1-Pentylpiperidin-4-yl)ethan-1-ol interacts with GLS1, inhibiting its activity . This inhibition disrupts the conversion of glutamine to glutamate, leading to changes in cellular metabolism .
Biochemical Pathways
The inhibition of GLS1 affects the glutamine-glutamate pathway . This disruption can lead to a decrease in the production of glutamate, which is a key neurotransmitter in the brain. It also affects other downstream biochemical pathways that rely on the availability of glutamate .
Result of Action
The inhibition of GLS1 by 2-(1-Pentylpiperidin-4-yl)ethan-1-ol leads to changes in cellular metabolism, specifically the reduction in glutamate production . This can have various molecular and cellular effects, depending on the specific cell type and its reliance on the glutamine-glutamate pathway .
properties
IUPAC Name |
2-(1-pentylpiperidin-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-8-13-9-5-12(6-10-13)7-11-14/h12,14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJUMUVBHQVKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCC(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pentylpiperidin-4-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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